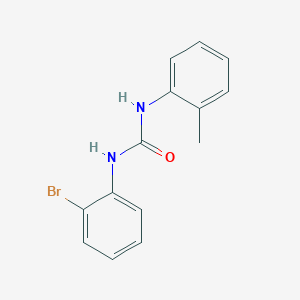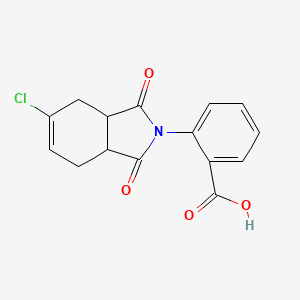
5-BENZOYL-4-(4-METHOXYPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BENZOYL-4-(4-METHOXYPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological and pharmaceutical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-4-(4-METHOXYPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically proceeds under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-BENZOYL-4-(4-METHOXYPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
5-BENZOYL-4-(4-METHOXYPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-BENZOYL-4-(4-METHOXYPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 5-BENZOYL-6-PHENYL-4-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDRO-2-THIOXOPYRIMIDINE
- 2-AMINO-5-BENZOYL-4-PHENYLTHIAZOLE
Uniqueness
What sets 5-BENZOYL-4-(4-METHOXYPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields .
Eigenschaften
IUPAC Name |
5-benzoyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-16(18(22)14-6-4-3-5-7-14)17(21-19(23)20-12)13-8-10-15(24-2)11-9-13/h3-11,17H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUHZEKWKMJOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5082730.png)



![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5082751.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5082767.png)



![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082795.png)
![3-(PIPERIDINE-1-SULFONYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE](/img/structure/B5082804.png)
![2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B5082812.png)
![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
